Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
Description
Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridine scaffold with an ethyl ester group at position 5. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-5-8-11-10-6-12(7)8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMULOYCOWKCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NN=CN21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Convergent Synthesis via Hydrazide and Naphthyridinone Precursors
One advanced method involves a convergent synthesis route described in patent literature for relatedtriazolo[4,3-a]pyridines, which can be adapted for the ethyl ester derivative. This method proceeds through three main steps:
Step 1: An SN2 alkylation reaction between 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) and an S-propionic acid or ester to produce (R)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid or ester.
Step 2: Formation of a hydrazide intermediate (HYDZ) by reacting the above acid/ester with 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH) in the presence of coupling reagents.
Step 3: Cyclization of HYDZ under dehydrating conditions using phosphorus(V) reagents or thiophosphetane compounds, optionally with a base, to form the triazolo[4,3-a]pyridine core.
This method allows for stereospecific synthesis and the formation of salts or monohydrate forms of the compound by subsequent acid or water-rich solvent treatment.
Classical Synthesis via Reaction of 1,2-Diaminopyridinium Salts with Ethyl 2-Chloro-2-oxoacetate
A traditional synthetic route for ethyltriazolo[1,5-a]pyridine-2-carboxylate (a closely related isomer) involves:
Reacting 1,2-diaminopyridinium 2,4,6-trimethylbenzenesulfonate with ethyl 2-chloro-2-oxoacetate in pyridine at room temperature.
This reaction proceeds via nucleophilic substitution and cyclization to afford the ethyl triazolopyridine carboxylate.
The crude reaction mixture is worked up by evaporation and triturated with saturated aqueous sodium carbonate to isolate the product with high yield (90.6% reported).
Though this method targets a positional isomer, it provides a valuable synthetic precedent for ethyl triazolopyridine carboxylates.
Reduction and Functional Group Transformations on Ethyl Triazolopyridine Carboxylates
Further synthetic manipulations on ethyl triazolopyridine carboxylates include:
Reduction of the ester group to the corresponding alcohol using diisobutylaluminium hydride (DIBAL-H) in anhydrous tetrahydrofuran (THF) at 0 °C.
Hydrolysis of the ester to carboxylic acid using lithium hydroxide monohydrate in aqueous media.
Formation of amides by reaction with benzylamine under reflux in ethanol.
These transformations demonstrate the synthetic versatility of ethyltriazolo-pyridine carboxylates and provide routes to diverse derivatives.
Comparative Data Table of Preparation Methods
Summary and Expert Notes
The preparation of ethyltriazolo[4,3-a]pyridine-5-carboxylate primarily involves constructing the fused triazolo-pyridine ring via cyclization of hydrazide intermediates derived from pyridine and naphthyridine precursors.
The convergent synthesis route using SN2 alkylation, hydrazide formation, and cyclization under dehydrating conditions is the most detailed and stereospecific method available, as per patent disclosures.
Alternative greener methods such as microwave-mediated catalyst-free synthesis have been developed for related triazolopyridines, offering rapid and additive-free routes, though direct application to this exact compound requires further exploration.
Classical methods involving reaction of diaminopyridinium salts with ethyl 2-chloro-2-oxoacetate remain valuable for related positional isomers and provide high yields.
Post-synthetic modifications allow for functional group interconversion, expanding the utility of the ethyl triazolopyridine carboxylate scaffold.
This comprehensive analysis integrates data from patents, peer-reviewed research, and synthetic protocols, providing a professional and authoritative overview of preparation methods for ethyltriazolo[4,3-a]pyridine-5-carboxylate.
Chemical Reactions Analysis
Core Synthetic Methods
The compound is synthesized through three primary routes:
These methods highlight its adaptability in modular synthesis, particularly for generating bioactive analogs .
Ester Hydrolysis
The ethyl carboxylate group undergoes alkaline hydrolysis to form carboxylic acid derivatives:
Reaction :
-
Conditions : 2M NaOH, 80°C, 6 hr
-
Applications : Enhances water solubility for pharmacological testing .
Nucleophilic Acyl Substitution
The ester participates in aminolysis and transesterification:
Example :
Electrophilic Aromatic Substitution
The pyridine ring undergoes regioselective nitration and halogenation:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-7 | 63% |
| Bromination | Br₂/FeBr₃ | C-8 | 58% |
Electron-withdrawing effects of the triazole ring direct electrophiles to meta positions relative to the carboxylate.
Triazole Ring Modifications
-
Alkylation : 3-Ethyl group undergoes radical bromination (NBS, AIBN) to form 3-(bromomethyl) derivatives .
-
Oxidation : H₂O₂/Fe²⁺ converts triazole to 1,2,4-triazole N-oxide, altering receptor binding affinity .
Cross-Coupling Reactions
The compound participates in metal-catalyzed couplings:
| Reaction Type | Catalysts | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives for kinase inhibition (IC₅₀: 0.026 µM vs c-Met) |
| Sonogashira | CuI/PdCl₂ | Alkynylated analogs with fluorescent properties |
Optimal conditions for Suzuki couplings:
Cyclization Pathways
Density functional theory (DFT) studies reveal two dominant pathways in triazole formation:
-
Path A : Michael addition-lactamization (ΔG‡ = 24.3 kcal/mol)
-
Path B : Direct cyclodehydration (ΔG‡ = 28.1 kcal/mol)
Path A dominates under catalytic conditions due to lower activation energy .
Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions by 3× compared to THF, as modeled by the Kamlet-Taft equation.
Comparative Reactivity Analysis
This systematic analysis demonstrates Ethyl triazolo[4,3-a]pyridine-5-carboxylate’s versatility as a synthetic building block, with applications spanning medicinal chemistry to materials science. Recent advances in electrochemical and microwave-assisted methods have significantly expanded its reaction scope while improving sustainability .
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It has shown promise in biological assays, particularly in antimicrobial and antiviral studies.
Mechanism of Action
The mechanism of action of ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Triazolo-Pyridine vs. Triazolo-Pyrimidine
- Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate (Target Compound): Core: Pyridine fused with a 1,2,4-triazole ring. Substituents: Ethyl ester at position 5. Molecular Weight: Not explicitly provided, but analogs suggest ~250–260 g/mol.
Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1871041-43-8):
Triazolo-Pyridine vs. 1,2,3-Triazole Derivatives
- Ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates: Core: 1,2,3-triazole (non-fused) with aryl and formyl substituents. Synthesis: Prepared via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), differing from the fused triazolo-pyridine synthesis routes .
Substituent Effects on Physicochemical Properties
| Compound Name | Substituents | LogP | PSA (Ų) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Ethyl ester at C5 | N/A | N/A | ~250–260 (estimated) |
| 3-Ethyl-5-methyl-[1,2,4]triazolo[4,3-a]pyridine | Ethyl at C3, methyl at C5 | 1.60 | 30.19 | 176.22 |
| Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate | Isoxazolyl at C3, ethyl ester at C6 | N/A | N/A | 258.23 |
| Ethyl 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | Methyl at C5, phenyl at C7 | N/A | N/A | 297.30 |
- Key Observations: Lipophilicity: The 3-ethyl-5-methyl analog (LogP = 1.60) exhibits moderate lipophilicity, suitable for membrane permeability in drug design . Steric Effects: Bulky substituents (e.g., isoxazolyl in CAS 1119449-93-2) may hinder binding to flat enzymatic active sites .
Stability and Commercial Availability
- Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS 1119449-93-2): Discontinued across all batch sizes, suggesting synthetic challenges or instability under storage conditions .
- 3-Ethyl-5-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 5528-52-9): No commercial suppliers listed, indicating niche research use .
Research Implications
- Drug Discovery : The triazolo-pyridine scaffold’s tunable substituents (e.g., esters, alkyl, or aryl groups) enable optimization for target selectivity and pharmacokinetics.
- Materials Science : High thermal stability of fused triazolo-heterocycles (evidenced by analogs) makes them candidates for organic semiconductors.
Biological Activity
Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential anti-inflammatory effects, and mechanisms of action.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 219.24 g/mol
- Structure : Contains a triazole ring fused with a pyridine ring along with a carboxylate functional group.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against tested strains of Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism : The presence of the triazole moiety facilitates interactions with biological targets, potentially disrupting microbial cell functions .
Anti-inflammatory Potential
The compound is also being explored for its anti-inflammatory properties. Preliminary studies suggest it may modulate inflammatory pathways:
- Pathway Interaction : this compound may inhibit the activation of pro-inflammatory cytokines and enzymes involved in inflammatory responses .
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
- Antitumor Activity :
- Kinase Inhibition :
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally related compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | Structure | Moderate antimicrobial activity |
| Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]-pyridine-6-carboxylate | Structure | High selectivity against tumor cells |
| Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid | Structure | Exhibits anti-inflammatory properties |
The mechanisms through which this compound exerts its biological effects include:
Q & A
Q. What are the common synthetic routes for Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate, and how are intermediates characterized?
Answer: The compound is typically synthesized via cyclization reactions starting from pyridine derivatives. A validated method involves:
- Step 1: Condensation of ethyl 2-oxoacetate with 5-substituted 2-hydrazinylpyridines to form intermediates.
- Step 2: PhI(OAc)₂-mediated cyclization to yield the triazolopyridine core .
Key intermediates (e.g., ethyl 5-azido-1H-pyrazole-4-carboxylate) are characterized using 1H/13C NMR , HRMS , and IR spectroscopy . For example, the azide intermediate shows a diagnostic IR peak at 2121 cm⁻¹ (N₃ stretch), and HRMS confirms the molecular ion at m/z 181.0596 (calcd. 181.0594) .
Q. How is purity assessed during synthesis, and what analytical techniques are critical?
Answer: Purity is monitored via TLC (e.g., Rf = 0.29 in cyclohexane/ethyl acetate 2:1) and confirmed by:
- Chromatography: Flash chromatography (e.g., silica gel, 0–35% ethyl acetate gradient) for isolation .
- Spectroscopy: NMR resolves aromatic protons (δ 8.02 ppm for pyrazole H) and ester groups (δ 4.33 ppm for CH₂). MS and HRMS validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can regioisomer formation during cyclization be controlled or analyzed?
Answer: Regioisomerism (e.g., [1,2,4]triazolo[4,3-a]pyridine vs. [1,2,4]triazolo[1,5-a]pyridine) arises from reaction conditions:
- Temperature control: Heating at 60°C promotes Dimroth rearrangement, converting [4,3-a] to [1,5-a] isomers .
- Electron-deficient substrates: Highly substituted pyridines favor [1,5-a] products due to thermodynamic stability .
- Structural confirmation: X-ray diffraction and 31P NMR (δ 18–23 ppm for phosphonates) distinguish isomers .
Q. What strategies resolve contradictions in spectral data interpretation (e.g., NMR vs. HRMS)?
Answer:
- HRMS validation: Discrepancies between theoretical and observed masses (e.g., 181.0594 vs. 181.0596) are resolved by calibrating with internal standards .
- 2D NMR (COSY, HSQC): Assigns overlapping signals (e.g., aromatic protons in crowded regions) and confirms connectivity .
- Isotopic labeling: For ambiguous IR peaks (e.g., 1681 cm⁻¹ for ester C=O), deuterated analogs can suppress coupling effects .
Q. How are computational models used to predict biological activity or reactivity?
Answer:
- Docking studies: The ethynyl and triazole moieties participate in π-π stacking and hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
- DFT calculations: Predict regioselectivity in cyclization reactions by comparing transition-state energies of [4,3-a] vs. [1,5-a] pathways .
- MD simulations: Assess stability of protein-ligand complexes using force fields parameterized for heterocycles .
Methodological Challenges
Q. How to optimize reaction yields for scale-up while minimizing byproducts?
Answer:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates at elevated temperatures .
- Catalyst screening: Cu(I) catalysts (e.g., CuI) improve azide-alkyne cycloaddition efficiency .
- Byproduct suppression: Celite-assisted dry loading reduces impurities during chromatography .
Q. What protocols ensure reproducibility in biological activity assays (e.g., enzyme inhibition)?
Answer:
- Standardized intermediates: Use Boc-protected derivatives (e.g., Ethyl 1-Boc-3-fluoropiperidine-3-carboxylate) to ensure consistent reactivity .
- Dose-response curves: Test triazolopyridine analogs at 0.1–100 µM concentrations with ATP-competitive controls (e.g., SCH 58261) .
- Metabolic stability: Assess hepatic clearance using microsomal incubations (e.g., human CYP3A4 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
